molecular formula C18H21FN2O2S B3012867 1-(4-fluorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2309797-29-1

1-(4-fluorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No.: B3012867
CAS No.: 2309797-29-1
M. Wt: 348.44
InChI Key: VNYADRPLJKLHRP-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic organic compound with the CAS Number 2319852-56-5 and a molecular formula of C18H21ClN2O2S . It belongs to a class of chemicals featuring a urea functional group, which is of significant interest in medicinal chemistry and drug discovery. Urea derivatives are frequently investigated for their potential as kinase inhibitors and for use in the treatment of proliferative diseases . Furthermore, structurally similar compounds containing the tetrahydro-2H-pyran and thiophene motifs are actively researched in neuropharmacology, particularly as high-affinity ligands for sigma (σ) receptor subtypes . The σ2 receptor, for instance, is a promising target for the development of diagnostics and therapeutics against cancer and Alzheimer's disease . This makes related compounds valuable tools for probing receptor function and mechanism. The core structure of this reagent, which integrates a fluorobenzyl group, a thiophene heterocycle, and a tetrahydropyran ring, offers a complex scaffold for building chemical libraries or for structure-activity relationship (SAR) studies in various pharmacological contexts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c19-16-3-1-14(2-4-16)11-20-17(22)21-13-18(6-8-23-9-7-18)15-5-10-24-12-15/h1-5,10,12H,6-9,11,13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYADRPLJKLHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Moiety

The urea scaffold is highly versatile, with modifications on either nitrogen significantly altering molecular properties. Key analogs include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents XlogP* Topological PSA (Ų) Reference
Target Compound C₁₈H₂₀FN₃O₂S 377.43† 4-Fluorobenzyl, Thiophen-3-yl-tetrahydropyran ~3.1‡ ~87.8‡ Estimated
1-(4-Chlorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea C₂₀H₂₃ClN₂O₂S 390.9 4-Chlorobenzyl, Phenylthio-tetrahydropyran N/A N/A
1-(2-Phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea C₁₉H₂₃N₃O₃S 389.47 Phenoxyethyl, Thiophen-3-yl-tetrahydropyran 2.8 87.8
Pimavanserin C₂₅H₃₄FN₃O₂ 427.55 4-Fluorobenzyl, Isobutoxybenzyl, Piperidinyl 4.2 49.3

*XlogP: Calculated octanol-water partition coefficient. †Estimated based on structural similarity to and . ‡Inferred from analogs in .

Key Observations:
  • Thiophene vs. Phenylthio : The thiophen-3-yl group (target compound) contributes aromaticity and moderate lipophilicity, while the phenylthio group in ’s compound adds bulk and sulfur-mediated interactions.
  • Phenoxyethyl vs. Fluorobenzyl: The phenoxyethyl group in ’s compound increases hydrophilicity (lower XlogP = 2.8) compared to the fluorobenzyl group (estimated XlogP ~3.1).

Impact of Heterocyclic and Aliphatic Components

  • Tetrahydropyran Ring : The tetrahydropyran moiety in the target compound and analogs () confers conformational rigidity, which may improve target binding specificity compared to flexible aliphatic chains.

Pharmacological Context (Indirect Inferences)

  • Kinase Inhibition Potential: Analogs in with quinazolinyl-urea scaffolds exhibit antitumor activity, suggesting that the target compound’s urea core and aromatic substituents may similarly target kinase domains.
  • Central Nervous System (CNS) Applications : Pimavanserin (), a 5-HT2A antagonist with a fluorobenzyl-urea structure, highlights the therapeutic relevance of such motifs in CNS disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-fluorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, and how can reaction yields be optimized?

  • Methodology : A two-step approach is commonly employed:

Coupling Reaction : React 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methylamine with 4-fluorobenzyl isocyanate under inert conditions (N₂/Ar) in anhydrous dichloromethane (DCM) or acetonitrile. Catalytic bases like 2,4,6-collidine (0.5–1.1 eq) enhance nucleophilicity .

Purification : Use flash chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 → 60:40) to isolate the urea product. Yields (~60–70%) can be improved by controlling stoichiometry and reaction time (2–4 hours at 25–65°C) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the fluorobenzyl aromatic protons (δ 7.2–7.4 ppm), thiophene protons (δ 6.8–7.1 ppm), and urea NH signals (δ 5.5–6.0 ppm). The tetrahydro-2H-pyran methylene groups appear as multiplet signals (δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns in the urea moiety .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for urea derivatives) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the urea group and enzymatic active sites (e.g., kinases). The fluorobenzyl group may engage in hydrophobic contacts, while the thiophene moiety contributes π-π stacking .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to evaluate binding stability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Analog Synthesis : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) substituents. Modify the tetrahydro-2H-pyran ring to assess steric effects .
  • Bioassays : Test analogs against target enzymes (e.g., tyrosine kinases) using fluorescence polarization or calorimetry (ITC) to quantify IC₅₀ values .

Q. What experimental approaches resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodology :

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates via LC-MS to rule out byproducts .
  • Dose-Response Curves : Perform triplicate bioassays with positive controls (e.g., staurosporine for kinase inhibition) to ensure statistical significance .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Methodology :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility. Characterize solubility profiles using shake-flask methods with UV-Vis quantification .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the tetrahydro-2H-pyran moiety for improved bioavailability .

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